(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
It is primarily used as an internal standard for the quantification of XLR11 in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . XLR11-d5 is characterized by the presence of five deuterium atoms at specific positions in its molecular structure, which helps in distinguishing it from its non-deuterated counterpart during analysis .
Preparation Methods
The synthesis of XLR11-d5 involves a multi-step process that includes the acylation of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, followed by N-alkylation with 1-bromo-5-fluoropentane . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for XLR11-d5 are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
XLR11-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of XLR11-d5 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Scientific Research Applications
XLR11-d5 is widely used in scientific research, particularly in forensic chemistry and toxicology . It serves as an internal standard for the quantification of XLR11 in biological samples, helping researchers accurately measure the concentration of the synthetic cannabinoid in various matrices . Additionally, XLR11-d5 is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids, providing valuable insights into their biological effects and potential health risks . In the field of analytical chemistry, XLR11-d5 is employed in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids .
Mechanism of Action
XLR11-d5, like its non-deuterated counterpart, exerts its effects by binding to cannabinoid receptors in the body . It has a higher affinity for the peripheral cannabinoid receptor CB2 compared to the central cannabinoid receptor CB1 . The binding of XLR11-d5 to these receptors activates various signaling pathways, leading to the modulation of neurotransmitter release and other physiological processes . The presence of deuterium atoms in XLR11-d5 does not significantly alter its mechanism of action, but it helps in distinguishing it from other cannabinoids during analytical procedures .
Comparison with Similar Compounds
XLR11-d5 is similar to other synthetic cannabinoids, such as JWH-018, AM-2201, and UR-144 . it is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical applications . The fluoroalkyl analogs of XLR11, such as 4-fluoro UR-144 and 3-fluoro UR-144, also exhibit similar biological activity but differ in their chemical structure and binding affinity to cannabinoid receptors . These differences can influence their pharmacokinetics and potential health effects, making XLR11-d5 a valuable tool for comparative studies .
Properties
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDPUUMIHVLEC-OAWGXGCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346820 | |
Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095544-37-7 | |
Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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